PROLI NONOate

描述

Structure

3D Structure of Parent

属性

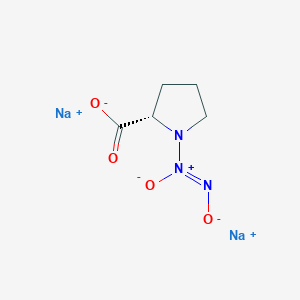

分子式 |

C5H7N3Na2O4 |

|---|---|

分子量 |

219.11 g/mol |

IUPAC 名称 |

disodium;(2S)-1-[(Z)-oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2/b8-6-;;/t4-;;/m0../s1 |

InChI 键 |

BWIOFDWWAQUTIZ-SUPBRFLVSA-L |

手性 SMILES |

C1C[C@H](N(C1)/[N+](=N/[O-])/[O-])C(=O)[O-].[Na+].[Na+] |

规范 SMILES |

C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+] |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Nitric Oxide Release from PROLI NONOate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO), a transient and highly reactive gaseous signaling molecule, plays a pivotal role in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The therapeutic potential of NO is vast, yet its direct administration is hampered by its short half-life and reactive nature. This has led to the development of a class of compounds known as NO donors, or diazeniumdiolates (NONOates), which can release NO in a controlled manner. Among these, PROLI NONOate stands out for its exceptionally rapid release of nitric oxide, making it a valuable tool in research and a potential candidate for specific therapeutic applications where a rapid, localized burst of NO is required.

This technical guide provides a comprehensive overview of the core mechanism of nitric oxide release from this compound, detailing the chemical pathways, kinetics, and key experimental protocols for its characterization.

Chemical Structure and Properties of this compound

This compound, formally known as 1-(hydroxy-NNO-azoxy)-L-proline, is a salt containing the proline amino acid linked to a diazeniumdiolate functional group. The presence of the proline moiety influences its stability and decomposition kinetics.

| Property | Value | References |

| Chemical Formula | C₅H₇N₃O₄ · 2Na | [1] |

| Molecular Weight | 219.1 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Highly soluble in aqueous buffers (>100 mg/mL) | [1] |

| UV Absorbance (λmax) | 252 nm (in aqueous solution) | [1] |

| Molar Extinction Coefficient (ε) | 8,400 M⁻¹cm⁻¹ at 252 nm |

The Mechanism of Nitric Oxide Release

The release of nitric oxide from this compound is a spontaneous, first-order decomposition process that is critically dependent on pH. The underlying mechanism involves the protonation of the diazeniumdiolate moiety, which destabilizes the molecule and leads to the liberation of two moles of nitric oxide per mole of the parent compound.

Theoretical and experimental studies have elucidated that while the terminal oxygen of the diazeniumdiolate group is the most basic site and readily protonated, it is the protonation at the amino nitrogen of the proline residue that is the kinetically significant step initiating the rapid decomposition and release of NO.

The overall decomposition can be summarized as follows:

PROLI-[N(O)NO]⁻ + H⁺ → [PROLI-NH(O)NO] → Proline + 2NO

This pH-dependent decomposition is the key to controlling the release of NO from this compound. In alkaline solutions (e.g., 0.01 M NaOH), this compound is relatively stable and can be stored for short periods. However, upon introduction to a neutral or acidic aqueous environment, such as physiological pH 7.4, it undergoes rapid decomposition.

Visualizing the Decomposition Pathway

The following diagram illustrates the proposed mechanism of NO release from this compound, highlighting the critical protonation step.

Caption: Protonation-dependent decomposition of this compound.

Kinetics of Nitric Oxide Release

A defining characteristic of this compound is its extremely rapid rate of NO release under physiological conditions. This is quantified by its short half-life.

| Parameter | Condition | Value | References |

| Half-life (t₁/₂) | 37°C, pH 7.4 | 1.8 seconds | |

| NO Release Stoichiometry | - | 2 moles of NO per mole of this compound | |

| Kinetics | Constant pH | First-order |

The rapid kinetics of this compound make it an "ultrafast" NO donor, which is particularly useful for applications requiring a rapid and transient increase in local NO concentration. For instance, in experimental settings, a 40 μM solution of this compound can reach its maximum NO concentration within 90 seconds, with the released NO becoming undetectable after approximately 55 minutes due to its inherent instability and reactivity.

Experimental Protocols

Accurate characterization of the NO release from this compound is crucial for its application in research and development. Below are detailed methodologies for key experiments.

Synthesis of this compound (General Procedure)

Materials:

-

L-proline

-

Nitric oxide (NO) gas (high purity)

-

Anhydrous organic solvent (e.g., diethyl ether, acetonitrile)

-

Strong base (e.g., sodium methoxide)

-

High-pressure reaction vessel (Parr reactor or similar)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

A solution of L-proline and a strong base (e.g., sodium methoxide) is prepared in an anhydrous organic solvent under an inert atmosphere. The base deprotonates the secondary amine of the proline.

-

The solution is transferred to a high-pressure reaction vessel.

-

The vessel is purged with an inert gas to remove any oxygen.

-

High-purity nitric oxide gas is introduced into the vessel at a high pressure (typically 5 atm or higher).

-

The reaction is allowed to proceed, often with stirring, for a specified period. The reaction progress can be monitored by the pressure drop of the NO gas.

-

After the reaction is complete, the excess NO gas is carefully vented.

-

The solid product, this compound, is precipitated, collected by filtration, washed with an anhydrous solvent, and dried under vacuum.

Safety Note: This synthesis involves high-pressure gas and highly reactive nitric oxide. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Measurement of Nitric Oxide Release using the Griess Assay

The Griess assay is a common and straightforward colorimetric method for the indirect quantification of NO release. It measures the concentration of nitrite (NO₂⁻), a stable and primary product of NO's reaction with oxygen in aqueous solutions.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer (e.g., phosphoric acid).

-

Sodium nitrite (NaNO₂) standard solutions

-

96-well microplate

-

Microplate reader

Experimental Workflow:

Caption: Workflow for the Griess assay to measure NO release.

Detailed Protocol:

-

Preparation of a Standard Curve: Prepare a series of sodium nitrite standard solutions of known concentrations (e.g., 0-100 µM) in PBS (pH 7.4).

-

Sample Preparation: Prepare a stock solution of this compound in 0.01 M NaOH to ensure its stability.

-

Initiation of NO Release: In a 96-well plate, add a small volume of the this compound stock solution to a larger volume of PBS (pH 7.4) to achieve the desired final concentration. Also, add the nitrite standards to separate wells.

-

Griess Reaction: Add the Griess reagent to each well containing the samples and standards.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for the formation of a colored azo compound.

-

Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.

-

Quantification: Plot the absorbance of the standards versus their concentrations to create a standard curve. Use this curve to determine the concentration of nitrite in the this compound samples, which corresponds to the amount of NO released.

Real-time Monitoring of NO Release using Chemiluminescence

For a more direct and highly sensitive measurement of NO release in real-time, chemiluminescence detection is the gold standard. This method is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.

Experimental Setup:

-

Chemiluminescence NO analyzer

-

Reaction vessel/purge system

-

Inert gas (e.g., nitrogen)

-

This compound solution

-

Calibrated NO gas standards

Experimental Workflow:

Caption: Workflow for real-time NO detection by chemiluminescence.

Detailed Protocol:

-

System Calibration: Calibrate the chemiluminescence NO analyzer using certified NO gas standards of known concentrations.

-

Sample Introduction: A reaction vessel is filled with a buffer solution (e.g., PBS, pH 7.4) and continuously purged with an inert gas (e.g., nitrogen) to carry any released NO to the detector.

-

Initiation of Release: A solution of this compound is injected into the reaction vessel.

-

Detection: The released NO gas is swept by the inert gas into the reaction chamber of the analyzer, where it mixes with ozone.

-

Data Acquisition: The light emitted from the chemiluminescent reaction is detected by a photomultiplier tube and converted into an electrical signal, which is recorded as a real-time profile of NO concentration.

Conclusion

This compound is a powerful tool for researchers and drug developers due to its well-defined and extremely rapid release of nitric oxide. The core mechanism of NO release is a pH-dependent, first-order decomposition initiated by the protonation of the diazeniumdiolate structure. Understanding this mechanism, along with the kinetics and appropriate experimental protocols for its characterization, is essential for its effective and accurate application in biological and pharmaceutical research. This guide provides a foundational understanding for professionals working to harness the therapeutic potential of nitric oxide.

References

PROLI NONOate: A Technical Guide to its Half-Life and Core Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, specifically the half-life, of the nitric oxide (NO) donor, PROLI NONOate. The document details the experimental protocols for its determination, the chemical mechanism of its decomposition, and its role in relevant signaling pathways.

Quantitative Data Summary

This compound is characterized by its exceptionally short half-life, making it an invaluable tool for precise, rapid, and localized delivery of nitric oxide in research settings. The decomposition of this compound follows first-order kinetics and is critically dependent on the pH of the medium.[1]

| Parameter | Value | Conditions | Source(s) |

| Half-life (t½) | 1.8 - 2 seconds | 37°C, pH 7.4 in aqueous buffer | [1][2] |

| Decomposition Kinetics | First-order | pH-dependent | [1] |

| NO Release Stoichiometry | 2 moles of NO per mole of this compound | Aqueous solution | [2] |

| UV Absorbance Maximum (λmax) | 252 nm | Aqueous solution |

Decomposition Mechanism of this compound

The release of nitric oxide from this compound is initiated by a pH-dependent decomposition. In alkaline solutions, this compound is relatively stable. However, upon exposure to a more neutral or acidic pH, the NONOate moiety undergoes protonation, leading to a rapid breakdown of the molecule. This process results in the liberation of two molecules of nitric oxide and the parent amine, L-proline.

Caption: Decomposition pathway of this compound.

Experimental Protocols

The determination of the half-life of a rapidly decomposing compound like this compound necessitates a technique capable of measuring fast kinetic processes. Stopped-flow spectrophotometry is the ideal method for this purpose.

Principle

The half-life of this compound is determined by monitoring the decrease in its characteristic UV absorbance at 252 nm over time. The decomposition is initiated by rapidly mixing a stable alkaline stock solution of this compound with a neutral buffer solution. The rate of decay in absorbance follows first-order kinetics, from which the half-life can be calculated.

Materials and Reagents

-

This compound solid

-

0.01 M Sodium hydroxide (NaOH) solution, chilled

-

0.1 M Phosphate buffer (pH 7.4), maintained at 37°C

-

Stopped-flow spectrophotometer equipped with a UV-Vis detector and temperature control

Methodology

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) by dissolving the solid compound in ice-cold 0.01 M NaOH. This alkaline solution should be kept on ice to ensure the stability of the NONOate.

-

Spectrophotometer Setup:

-

Set the spectrophotometer to measure absorbance at 252 nm.

-

Equilibrate the stopped-flow apparatus and the observation cell to 37°C.

-

Load one syringe of the stopped-flow instrument with the chilled this compound stock solution and the other with the 37°C phosphate buffer (pH 7.4).

-

-

Data Acquisition:

-

Initiate the stopped-flow experiment. The instrument will rapidly mix the two solutions in a 1:1 ratio (or other defined ratio), and immediately start recording the absorbance at 252 nm as a function of time.

-

Data collection should be performed at a high frequency (e.g., every few milliseconds) for a duration of at least 10 half-lives (approximately 20 seconds).

-

-

Data Analysis:

-

The collected data will show an exponential decay of absorbance over time.

-

The natural logarithm of the absorbance (ln(A)) is plotted against time (t). For a first-order reaction, this plot will yield a straight line.

-

The slope of this line is equal to the negative of the rate constant (-k).

-

The half-life (t½) is then calculated using the first-order half-life equation: t½ = 0.693 / k

-

Caption: Workflow for determining the half-life of this compound.

Signaling Pathway

The primary biological significance of this compound lies in its ability to serve as a source of nitric oxide. NO is a critical signaling molecule involved in numerous physiological processes. One of the most important pathways activated by NO is the soluble guanylate cyclase (sGC) pathway.

Upon its release, NO diffuses into target cells and binds to the heme-iron center of sGC. This binding event allosterically activates the enzyme, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (e.g., PKG), which leads to a variety of cellular responses, including smooth muscle relaxation and vasodilation.

Caption: The NO/sGC/cGMP signaling pathway.

References

Unraveling the Decomposition of PROLI NONOate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the decomposition products of PROLI NONOate, a critical diazeniumdiolate nitric oxide (NO) donor. Tailored for researchers, scientists, and drug development professionals, this document details the chemical breakdown of this compound, methods for quantifying its decomposition products, and the associated signaling pathway implications.

Executive Summary

This compound is a valuable tool in biomedical research due to its rapid and predictable release of nitric oxide. Understanding the full spectrum of its decomposition is paramount for accurate experimental design and interpretation of results. This guide elucidates the primary decomposition products, provides detailed experimental protocols for their quantification, and explores the downstream signaling consequences, thereby serving as an essential resource for professionals in the field.

Decomposition Profile of this compound

This compound undergoes a rapid, pH-dependent, first-order decomposition in aqueous solutions.[1][2] At physiological pH (7.4) and temperature (37°C), its half-life is a mere 1.8 seconds.[2] The decomposition process is initiated by protonation of the diazeniumdiolate functional group, leading to the release of two moles of nitric oxide (NO) per mole of the parent compound and the regeneration of the parent amine, L-proline.[1][2]

Quantitative Decomposition Data

The primary and well-characterized decomposition product of this compound is nitric oxide. The other major product is L-proline. While the stoichiometric release of NO is established, detailed quantitative analysis of proline yield under various conditions is less reported. The expected theoretical yield of proline is one mole per mole of this compound.

| Decomposition Product | Molar Ratio (Product:this compound) | Half-life of Parent Compound (pH 7.4, 37°C) | Key Characteristics |

| Nitric Oxide (NO) | 2:1 | 1.8 seconds | Gaseous free radical, key signaling molecule. |

| L-Proline | 1:1 (theoretical) | 1.8 seconds | Amino acid, potential biological activity. |

Experimental Protocols

Accurate quantification of this compound decomposition products is crucial for experimental reproducibility. The following sections detail established methodologies for the analysis of nitric oxide and L-proline.

Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method for the indirect quantification of NO through the measurement of its stable oxidation product, nitrite (NO₂⁻).

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

-

Note: Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Sodium nitrite (NaNO₂) standard solutions (0-100 µM).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

This compound solution (freshly prepared in 10 mM NaOH).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare a standard curve by adding 50 µL of each NaNO₂ standard solution to triplicate wells of a 96-well plate.

-

In separate wells, add 50 µL of PBS (as a blank).

-

Initiate the decomposition of this compound by diluting the stock solution to the desired final concentration in PBS (pH 7.4) at 37°C.

-

At specified time points, transfer 50 µL of the this compound decomposition mixture to new wells.

-

Add 50 µL of the freshly prepared Griess Reagent to all standard, blank, and sample wells.

-

Incubate the plate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Quantification of L-Proline using High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of L-proline from the decomposition mixture.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

-

Reversed-phase C18 column.

-

L-proline standard solutions (0-1 mM).

-

Derivatizing agent: o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).

-

Mobile Phase A: Acetate buffer (pH 5.5).

-

Mobile Phase B: Acetonitrile.

-

This compound decomposition mixture (prepared as in 3.1 and allowed to fully decompose).

Procedure:

-

Prepare a standard curve by derivatizing known concentrations of L-proline with OPA/FMOC according to the reagent manufacturer's protocol.

-

Derivatize a sample of the fully decomposed this compound solution.

-

Inject the derivatized standards and sample onto the C18 column.

-

Elute the compounds using a gradient of Mobile Phase B in Mobile Phase A.

-

Detect the derivatized proline using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm for OPA).

-

Identify the proline peak in the sample chromatogram by comparing its retention time to that of the proline standard.

-

Quantify the amount of proline in the sample by comparing the peak area to the standard curve.

Visualization of Pathways and Workflows

This compound Decomposition Pathway

Caption: Decomposition pathway of this compound.

Experimental Workflow for Product Quantification

Caption: Workflow for quantifying decomposition products.

Signaling Pathways of Decomposition Products

Caption: Signaling pathways of the primary products.

Signaling Implications of Decomposition Products

The biological effects of this compound are primarily attributed to the release of nitric oxide. NO is a potent activator of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of downstream effects including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.

The other major decomposition product, L-proline, is not inert and has its own diverse biological roles. Proline is a crucial component of collagen and plays a role in protein synthesis and structure. It is also involved in cellular metabolism and can act as an antioxidant. Furthermore, proline has been shown to modulate signaling pathways such as the mammalian target of rapamycin (mTOR) and transforming growth factor-beta (TGF-β) pathways, which are involved in cell growth, proliferation, and differentiation.

It is important for researchers to consider that the observed cellular responses to this compound administration may be a composite of the effects of both released NO and the resulting proline. The rapid burst of NO will dominate the acute signaling events, while the sustained presence of elevated local proline concentrations could have longer-term consequences on cellular behavior. Future studies should aim to dissect the individual and synergistic contributions of these decomposition products to the overall biological outcome.

Conclusion

A thorough understanding of the decomposition products of this compound is essential for its effective use in research and drug development. This guide provides a foundational understanding of its breakdown into nitric oxide and L-proline, offers detailed protocols for their quantification, and discusses the signaling pathways they influence. By considering the bioactivity of all decomposition products, researchers can design more precise experiments and gain deeper insights into the complex biological effects of this potent nitric oxide donor.

References

PROLI NONOate: A Technical Guide to a Rapid-Releasing Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROLI NONOate (1-(2-carboxylato)pyrrolidin-1-yl-diazen-1-ium-1,2-diolate) is a powerful and widely utilized diazeniumdiolate-based nitric oxide (NO) donor. Its defining characteristic is its exceptionally rapid and spontaneous release of nitric oxide under physiological conditions, making it an invaluable tool for investigating the biological effects of high, transient fluxes of NO. This technical guide provides a comprehensive overview of the chemistry, mechanism of action, experimental applications, and key quantitative data associated with this compound. Detailed experimental protocols and visual representations of relevant pathways are included to facilitate its effective use in a research and development setting.

Core Chemistry and Mechanism of Action

This compound belongs to the class of compounds known as NONOates, which are characterized by the [N(O)NO]⁻ functional group. These compounds are adducts of nitric oxide with a nucleophile, in this case, the secondary amine of proline.

Nitric Oxide Release

The release of nitric oxide from this compound is a spontaneous, pH-dependent process that follows first-order kinetics.[1][2] In aqueous solutions at physiological pH (7.4) and temperature (37°C), the compound undergoes proton-triggered decomposition. This process involves the protonation of the diazeniumdiolate functional group, leading to the rapid cleavage of the N-N bond and the liberation of two moles of nitric oxide per mole of the parent compound.[2][3] The other decomposition product is the original proline amine, which is generally considered biocompatible.[1]

The decomposition is highly dependent on the proton concentration; this compound is relatively stable in basic aqueous solutions (pH > 9) but decomposes almost instantaneously as the pH approaches neutrality. This property is crucial for its experimental application, allowing for the preparation of stable stock solutions and precise initiation of NO release upon dilution into a buffered medium.

Chemical Structure and Properties

| Property | Value | Reference |

| CAS Number | 178948-42-0 | |

| Molecular Formula | C₅H₈N₃O₄⁻ | N/A |

| Appearance | Solid | N/A |

| Storage | -80°C | |

| Stability | ≥ 2 years (solid at -80°C) |

Quantitative Data: Release Kinetics and Stoichiometry

The defining feature of this compound is its rapid rate of NO release. This makes it distinct from other NONOates like DETA NONOate, which has a much longer half-life.

| Parameter | Value | Conditions | References |

| Half-life (t₁/₂) | ~1.8 seconds | 37°C, pH 7.4 | |

| NO Moles Released | 2 moles NO / mole of this compound | Aqueous solution | |

| Kinetics | First-order | pH-dependent |

The rapid burst of NO from this compound leads to a sharp, transient peak in NO concentration, which is then quickly depleted. This contrasts with slow-releasing donors that provide a lower, sustained concentration of NO over a longer period.

Experimental Protocols

Preparation of this compound Stock Solutions

Due to its rapid decomposition in neutral pH, this compound must be handled in a basic solution to maintain its stability.

Materials:

-

This compound solid

-

Sodium hydroxide (NaOH), 0.01 M, chilled on ice

-

Sterile, deionized water

-

Appropriate buffer for the experiment (e.g., Phosphate Buffered Saline - PBS)

Protocol:

-

Prepare a fresh 0.01 M NaOH solution and keep it on ice.

-

Weigh the desired amount of this compound solid.

-

Dissolve the this compound in the chilled 0.01 M NaOH to create a concentrated stock solution (e.g., 10 mg/mL). This solution will be stable for a short period when kept on ice.

-

For long-term storage, the solid compound should be stored at -80°C.

Administration in Cell Culture

To expose cells to NO released from this compound, the basic stock solution is diluted into the cell culture medium.

Materials:

-

This compound stock solution (in 0.01 M NaOH)

-

Cell culture medium (pre-warmed to 37°C)

-

Cultured cells

Protocol:

-

Determine the final concentration of this compound needed for the experiment (e.g., 5-80 µM for biofilm dispersal studies).

-

Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium.

-

Add the calculated volume of the this compound stock solution directly to the cell culture medium. The buffering capacity of the medium will neutralize the NaOH, lowering the pH and triggering the immediate release of NO.

-

For control experiments, add an equivalent volume of the 0.01 M NaOH vehicle to a separate set of cells to account for any effects of the base addition.

Logical Workflow for this compound Preparation and Use

Caption: Workflow for preparing and using this compound.

Biomedical Applications and Biological Effects

This compound's rapid NO release profile makes it suitable for applications where a high, transient dose of NO is required.

-

Biofilm Dispersal: Micromolar concentrations of this compound have been shown to be effective at inducing the dispersal of a wide range of single- and mixed-species bacterial biofilms. This has significant implications for preventing biofouling on membranes used in water treatment and for medical devices. For instance, periodic administration of 40 µM this compound has been shown to dramatically reduce the rate of biofouling in laboratory-scale reverse osmosis systems.

-

Antimicrobial Activity: When incorporated into electrospun nanofibers, this compound-releasing materials have demonstrated antimicrobial properties. The rapid release of high concentrations of NO may be particularly effective against bacteria with thick cell walls, such as MRSA.

-

Cardiovascular Research: Like other NO donors, this compound has been investigated for its role in the cardiovascular system, including vasodilation and inhibition of platelet aggregation.

-

Cancer Research: The role of NO in cancer is complex and concentration-dependent. While some NO donors show cytotoxic and chemosensitizing effects in glioma cells, one study reported that this compound alone failed to induce cell death in these cells. However, the prodrug V-PROLI/NO, which is metabolized by cytochrome P450 enzymes to release NO, has shown protective effects in liver cells against arsenic-induced toxicity, suggesting a potential role in mitigating the side effects of certain chemotherapies.

Signaling Pathways Modulated by Nitric Oxide

Nitric oxide is a ubiquitous signaling molecule that interacts with various cellular components. The high flux of NO from this compound can trigger several pathways. While specific pathways directly attributed to this compound are not extensively detailed, the general signaling mechanisms of NO are well-established.

-

Guanylate Cyclase Pathway: The canonical pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC). NO binds to the heme moiety of sGC, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, leading to effects such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.

-

PI3K/Akt Pathway: Nitric oxide can also activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. In some melanoma cell lines with intact PTEN, NO exposure has been shown to increase the phosphorylation and activation of Akt.

-

Post-Translational Modifications: NO and its reactive nitrogen species (RNS) derivatives can directly modify proteins through S-nitrosylation of cysteine residues. This can alter protein function, localization, and stability. For example, NO can S-nitrosylate and inactivate the tumor suppressor PTEN, leading to increased Akt activation.

Key NO Signaling Pathways

References

An In-depth Technical Guide to the Spontaneous Release of Nitric Oxide from PROLI NONOate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. The transient and reactive nature of NO necessitates the use of donor compounds, known as NO-releasing agents, to study its biological effects in a controlled manner. Among these, diazeniumdiolates (NONOates) have emerged as a valuable class of compounds that spontaneously release NO under physiological conditions.

This technical guide focuses on the spontaneous release of nitric oxide from 1-(Hydroxy-NNO-azoxy)-L-proline, disodium salt, commonly known as PROLI NONOate. This document provides a comprehensive overview of its chemical properties, the kinetics and mechanism of NO release, factors influencing this process, and detailed experimental protocols for its characterization. Furthermore, it visualizes the key chemical and biological pathways involving this compound, offering a critical resource for researchers in pharmacology, drug discovery, and biomedical engineering.

Chemical and Physical Properties of this compound

This compound is a water-soluble, crystalline solid that serves as a rapid NO donor.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 178948-42-0 | [1] |

| Molecular Formula | C₅H₇N₃O₄ · 2Na | [1] |

| Formula Weight | 219.1 g/mol | [1] |

| Appearance | Crystalline solid | |

| Solubility | >100 mg/mL in aqueous buffers | |

| UV Maximum (λmax) | 252 nm | |

| Storage Temperature | -80°C | |

| Stability | ≥ 2 years at -80°C |

Spontaneous Release of Nitric Oxide

This compound is characterized by its exceptionally fast, spontaneous, and pH-dependent decomposition to release nitric oxide. This process follows first-order kinetics.

Stoichiometry and Half-Life

Under physiological conditions (pH 7.4 and 37°C), one mole of this compound liberates two moles of nitric oxide. The half-life (t½) of this compound under these conditions is a remarkably short 1.8 seconds. This rapid release profile makes it an invaluable tool for mimicking bolus NO signaling events in biological systems.

Mechanism of Decomposition

The spontaneous release of NO from this compound is initiated by protonation. NONOates are relatively stable in alkaline solutions but readily decompose in the presence of protons. The decomposition process involves the protonation of the diazeniumdiolate functional group, leading to the cleavage of the N-N bond and the subsequent release of two molecules of NO and the parent amine, L-proline.

Factors Influencing NO Release

The rate of NO release from this compound is primarily influenced by pH and temperature.

Effect of pH

Effect of Temperature

The rate of NO release from NONOates is also temperature-dependent. An increase in temperature leads to a faster rate of decomposition and, consequently, a shorter half-life. The half-lives of various NONOates, including this compound, are significantly shorter at physiological temperature (37°C) compared to room temperature (22-25°C). While a specific Arrhenius plot for this compound is not available in the search results, the general trend of increased reaction rate with temperature is a fundamental principle of chemical kinetics.

Table of Half-lives for Representative NONOates at 37°C and pH 7.4

| NONOate | Half-life (t½) | Reference(s) |

| This compound | 1.8 seconds | |

| MAHMA NONOate | ~1 minute | |

| DEA NONOate | ~2 minutes | |

| PAPA NONOate | ~15 minutes | |

| DPTA NONOate | ~3 hours | |

| DETA NONOate | ~20 hours |

Experimental Protocols for Measuring NO Release

Accurate quantification of NO release from this compound is crucial for its application in research. Due to its rapid decomposition, special considerations must be taken during measurements.

UV-Vis Spectrophotometry

This method monitors the disappearance of the parent this compound compound, which has a characteristic UV absorbance at 252 nm.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in 10 mM NaOH. NONOates are stable in alkaline solutions. Keep the stock solution on ice.

-

Spectrophotometer Setup: Set a UV-Vis spectrophotometer to measure absorbance at 252 nm. The temperature of the cuvette holder should be controlled, typically at 37°C for physiological studies.

-

Initiation of Decomposition: Add a small volume of the this compound stock solution to a cuvette containing pre-warmed buffer at the desired pH (e.g., phosphate-buffered saline, pH 7.4). The final concentration of this compound should be in a range that gives an initial absorbance within the linear range of the instrument (e.g., 50-100 µM).

-

Data Acquisition: Immediately start recording the absorbance at 252 nm over time. Given the rapid decomposition of this compound, a fast acquisition rate is essential (e.g., data points every 0.1 seconds).

-

Data Analysis: The decrease in absorbance over time follows first-order kinetics. The natural logarithm of the absorbance versus time will yield a straight line, and the rate constant (k) can be determined from the slope. The half-life can then be calculated using the equation: t½ = 0.693 / k.

Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻). For a fast-releasing compound like this compound, the assay essentially measures the total amount of NO released.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM) in 10 mM NaOH and keep it on ice.

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Prepare a nitrite standard curve using sodium nitrite (0-100 µM).

-

-

Sample Preparation:

-

In a 96-well plate, add a specific volume of the desired buffer (e.g., PBS, pH 7.4).

-

To initiate NO release, add a small volume of the this compound stock solution to the wells. Due to the rapid release, the conversion to nitrite will be almost instantaneous.

-

-

Griess Reaction:

-

Immediately after adding the this compound, add the Griess reagent to each well.

-

Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to the nitrite standard curve. This will reflect the total amount of NO released from the this compound.

Chemiluminescence Detection

Chemiluminescence is a highly sensitive method for the direct, real-time detection of NO. This technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state.

Protocol:

-

Instrument Setup: A nitric oxide analyzer (NOA) is required. The instrument should be calibrated according to the manufacturer's instructions.

-

Reaction Chamber: The experiment is typically conducted in a sealed purge vessel containing the reaction buffer (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C). The headspace of the vessel is continuously purged with an inert gas (e.g., nitrogen) which carries the released NO to the chemiluminescence detector.

-

Initiation of NO Release: Inject a small volume of a concentrated this compound stock solution (prepared in 10 mM NaOH) directly into the reaction buffer.

-

Real-time Monitoring: The NOA will detect the NO in the gas stream in real-time, providing a profile of NO concentration over time.

-

Data Analysis: The data will show a rapid spike in NO concentration followed by a decay as the this compound is consumed. The area under the curve can be integrated to determine the total amount of NO released.

Biological Signaling Pathway: Activation of Soluble Guanylate Cyclase

The primary biological target of nitric oxide is the enzyme soluble guanylate cyclase (sGC). The activation of sGC by NO initiates a signaling cascade with numerous downstream effects.

Nitric oxide, being a small, lipophilic molecule, readily diffuses across cell membranes. In the cytoplasm, it binds to the heme prosthetic group of sGC. This binding event induces a conformational change in sGC, leading to its activation. The activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating downstream targets such as protein kinase G (PKG), which in turn phosphorylates various proteins, ultimately leading to a physiological response, such as smooth muscle relaxation and vasodilation.

Applications in Research and Drug Development

The rapid and predictable release of NO from this compound makes it a powerful tool in various research and development areas:

-

Cardiovascular Research: Investigating the mechanisms of vasodilation and blood pressure regulation.

-

Neuroscience: Studying the role of NO in neurotransmission and synaptic plasticity.

-

Immunology: Exploring the cytotoxic and cytostatic effects of high concentrations of NO on pathogens and tumor cells.

-

Drug Delivery and Development: Using this compound as a benchmark for the development of novel NO-releasing materials and prodrugs.

-

Wound Healing: Investigating the role of NO in angiogenesis and tissue regeneration.

Conclusion

This compound stands out as a unique and valuable tool for nitric oxide research due to its exceptionally rapid and predictable release of NO. Understanding its chemical properties, the factors that govern its decomposition, and the appropriate methods for its characterization are essential for its effective use in experimental settings. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this ultrafast NO donor in their investigations of the multifaceted roles of nitric oxide in biology and medicine.

References

Stability of PROLI NONOate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of PROLI NONOate in aqueous solutions. This compound, a diazeniumdiolate (NONOate), is a valuable tool in biomedical research due to its ability to spontaneously release nitric oxide (NO) under physiological conditions. Understanding its stability profile is critical for its effective application in experimental settings and for the development of novel therapeutic strategies. This document outlines the kinetics of its decomposition, factors influencing its stability, and the methodologies used for its characterization.

Core Concepts of this compound Stability

This compound is a solid crystalline compound that is relatively stable when stored under appropriate conditions (e.g., -80°C, sealed from moisture and air).[1][2][3] However, upon dissolution in aqueous media, it undergoes spontaneous decomposition to release nitric oxide.[1][4] This process is fundamental to its function as an NO donor.

The decomposition of this compound follows first-order kinetics and is highly dependent on the pH of the solution. The presence of protons facilitates the decomposition process, leading to the liberation of two moles of NO per mole of the parent compound. The other decomposition product is the amino acid L-proline.

Quantitative Stability Data

The stability of this compound is typically quantified by its half-life (t½), the time required for half of the compound to decompose. The following table summarizes the key quantitative data regarding this compound stability in aqueous solutions.

| Parameter | Value | Conditions | Reference(s) |

| Half-life (t½) | 1.8 seconds | 37°C, 0.1 M phosphate buffer (pH 7.4) | |

| Half-life (t½) | ~2 seconds | pH 7.4, 37°C | |

| NO Moles Released | 2 moles of NO per mole of this compound | Aqueous solution | |

| UV Absorbance (λmax) | 252 nm | Aqueous solution | |

| Molar Extinction Coefficient (ε) | 8,400 M⁻¹ cm⁻¹ | Aqueous solution |

Factors Influencing Stability

The decomposition rate of this compound is significantly influenced by several environmental factors:

-

pH: This is the most critical factor. This compound is significantly more stable in alkaline solutions (e.g., 0.01 M NaOH), where it can be stored at 0°C for up to 24 hours. Decomposition is initiated by protons; therefore, acidic or neutral pH conditions lead to rapid NO release.

-

Temperature: The half-life of NONOates is temperature-dependent, with decomposition rates increasing at higher temperatures. For instance, the half-life of many NONOates is shorter at the physiologically relevant temperature of 37°C compared to room temperature (22-25°C).

-

Moisture: As a crystalline solid, this compound is sensitive to moisture, which can initiate decomposition. It is recommended to handle the solid compound in a dry, inert atmosphere.

Experimental Protocols

Preparation of a this compound Stock Solution

A stable stock solution of this compound can be prepared in an alkaline buffer to prevent premature decomposition.

Materials:

-

This compound solid

-

0.01 M Sodium Hydroxide (NaOH), chilled to 0-4°C

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Due to the moisture sensitivity of solid this compound, handle it in a glove box with an inert atmosphere if available.

-

Weigh the desired amount of this compound.

-

Dissolve the solid in a pre-chilled 0.01 M NaOH solution. This compound is highly soluble in aqueous buffers.

-

This alkaline stock solution can be kept on ice (0°C) for up to 24 hours with minimal degradation.

Spectrophotometric Assay for Decomposition Kinetics

The decomposition of this compound can be monitored by observing the decrease in its characteristic UV absorbance at 252 nm.

Materials:

-

This compound alkaline stock solution

-

Phosphate buffer (e.g., 0.1 M, pH 7.4), pre-warmed to 37°C

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Set the spectrophotometer to measure absorbance at 252 nm.

-

Equilibrate the phosphate buffer to the desired temperature (e.g., 37°C) in the spectrophotometer's cuvette holder.

-

To initiate the decomposition, add a small volume of the alkaline this compound stock solution to the pre-warmed buffer in the cuvette. The final concentration of this compound should be sufficient to give a reliable absorbance reading.

-

Immediately start recording the absorbance at 252 nm over time.

-

The first-order rate constant (k) can be determined by plotting the natural logarithm of the absorbance versus time. The half-life can then be calculated using the equation: t½ = 0.693 / k.

HPLC Method for Analysis of Decomposition Products

High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify this compound and its degradation products. While specific methods for this compound are not detailed in the provided results, a general approach can be outlined based on methods for other NONOates and related compounds.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase (Isocratic or Gradient):

-

A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio will need to be optimized.

Procedure:

-

Prepare a sample of this compound in an alkaline solution (to prevent immediate decomposition).

-

Initiate decomposition by diluting the sample in a buffer of the desired pH (e.g., pH 7.4).

-

At various time points, inject aliquots of the reaction mixture into the HPLC system.

-

Monitor the chromatogram for the disappearance of the this compound peak and the appearance of the L-proline peak.

-

Quantification can be achieved by creating calibration curves for both this compound and L-proline standards.

Signaling Pathways and Experimental Workflows

The primary biological effect of this compound is mediated by the release of nitric oxide, which is a key signaling molecule in numerous physiological processes.

The cGMP Signaling Pathway

A major target of NO is soluble guanylate cyclase (sGC). Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the downstream effects of NO, such as vasodilation and neurotransmission.

Caption: Nitric oxide signaling via the soluble guanylate cyclase pathway.

Experimental Workflow for Studying NO-Mediated Biofilm Dispersal

This compound has been utilized to study the role of NO in biofilm dispersal. A typical experimental workflow is outlined below.

References

The Discovery and Development of PROLI NONOate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROLI NONOate (1-(Hydroxy-NNO-azoxy)-L-proline, disodium salt) is a member of the diazeniumdiolate class of nitric oxide (NO) donor compounds. First described in 1996, it is distinguished by its exceptionally rapid, pH-dependent decomposition to release nitric oxide. With a half-life of approximately 1.8 seconds at physiological pH and temperature, it serves as a valuable tool for investigating the biological effects of a short, high-concentration pulse of NO. This guide provides a comprehensive overview of the discovery, chemical properties, synthesis, and known biological applications of this compound, with a focus on quantitative data and detailed experimental protocols to aid researchers in its application.

Discovery and Core Chemical Properties

This compound was first synthesized and characterized by Saavedra et al. in 1996 as part of an effort to develop novel, ultrafast nitric oxide donors to study localized antithrombotic and vasodilatory activity.[1][2] Diazeniumdiolates, colloquially known as NONOates, are a class of compounds that feature a [N(O)NO]⁻ functional group and are prized for their ability to release NO spontaneously under physiological conditions without the need for enzymatic activation.[3][4]

The defining characteristic of this compound is its extremely short half-life (t½), which is orders of magnitude faster than more commonly studied NONOates like DETA NONOate. This rapid decomposition allows for precise temporal control of NO delivery in experimental systems. Upon decomposition in aqueous buffer at pH 7.4 and 37°C, one mole of the parent compound liberates two moles of nitric oxide and one mole of the amino acid L-proline, a naturally occurring and biocompatible metabolite.[1]

Table 1: Physicochemical and Kinetic Properties of this compound

| Property | Value | Reference |

| Formal Name | 1-(hydroxy-NNO-azoxy)-L-proline, disodium salt | |

| CAS Number | 178948-42-0 | |

| Molecular Formula | C₅H₇N₃O₄ · 2Na | |

| Formula Weight | 219.1 g/mol | |

| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4) | |

| NO Release Stoichiometry | 2 moles NO / mole of this compound | |

| UV Absorbance (λmax) | 252 nm (in 0.01 M NaOH) | |

| Solubility | >100 mg/mL in aqueous buffers | |

| Appearance | Crystalline solid |

Synthesis and Handling

The synthesis of diazeniumdiolates, including this compound, generally involves the reaction of a secondary amine with nitric oxide gas at high pressure under basic conditions.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general methodology described for diazeniumdiolate synthesis and the specific findings reported by Saavedra et al., 1996.

-

Preparation of Amine Solution: L-proline is dissolved in a solution of sodium methoxide in methanol. This creates the basic conditions necessary for the reaction and provides the nucleophilic secondary amine.

-

Reaction with Nitric Oxide: The solution is transferred to a high-pressure reaction vessel. The vessel is purged with an inert gas (e.g., argon) to remove all oxygen.

-

Pressurization: The vessel is charged with high-pressure nitric oxide gas (typically several atmospheres). The reaction is allowed to proceed with stirring. The specific pressure, temperature, and reaction time are critical parameters that must be optimized.

-

Isolation: After the reaction is complete, the vessel is vented. The resulting product, this compound, precipitates from the solution and can be collected by filtration.

-

Purification and Storage: The crystalline solid is washed with an organic solvent (e.g., ether) and dried under vacuum. Due to its sensitivity to moisture and acidic conditions, this compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at -80°C for long-term stability.

Protocol: Preparation and Handling for Biological Experiments

-

Stock Solution Preparation: this compound is stable in alkaline solutions. A stock solution is typically prepared by dissolving the crystalline solid in 10 mM sodium hydroxide (NaOH) to a desired concentration (e.g., 10-100 mM). The concentration of the stock solution can be verified by measuring its UV absorbance at 252 nm.

-

Storage of Stock Solution: The alkaline stock solution can be stored at 0-4°C for up to 24 hours. For longer-term storage, aliquots should be flash-frozen and stored at -80°C.

-

Initiating NO Release: To initiate the release of NO for an experiment, an aliquot of the cold, alkaline stock solution is rapidly diluted into a much larger volume of physiological buffer (e.g., PBS or cell culture medium) at pH 7.0-7.4 and 37°C. This pH drop instantly triggers the rapid, first-order decomposition of the compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is the release of NO, which is a highly reactive and diffusible signaling molecule. The canonical signaling pathway for nitric oxide in most biological systems involves the activation of soluble guanylate cyclase (sGC).

Canonical NO/cGMP Signaling Pathway

-

Diffusion: Upon release, NO rapidly diffuses across cell membranes into target cells.

-

sGC Activation: In the cytoplasm, NO binds to the heme-iron center of soluble guanylate cyclase (sGC), causing a conformational change that activates the enzyme.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Downstream Effectors: cGMP acts as a second messenger, primarily by activating protein kinase G (PKG). PKG then phosphorylates a variety of downstream target proteins, leading to physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.

References

PROLI NONOate: A Technical Guide for Studying Rapid Nitric Oxide Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PROLI NONOate, a diazeniumdiolate nitric oxide (NO) donor, for its application in studying rapid NO signaling pathways. This document outlines its chemical properties, detailed experimental protocols, and the key signaling cascades it modulates.

Introduction to this compound

This compound is a water-soluble compound that belongs to the class of diazeniumdiolates, also known as NONOates.[1][2][3] It is a valuable tool for researchers due to its extremely rapid and pH-dependent decomposition to release nitric oxide.[1][2] This characteristic makes it particularly suitable for studying biological processes that are triggered by transient and high concentrations of NO.

This compound is a crystalline solid that is highly soluble in aqueous buffers, with a solubility of over 100 mg/ml. For long-term storage, it should be kept at -80°C under an inert atmosphere, where it is stable for at least a year.

Quantitative Data: A Comparative Overview of NONOates

The defining feature of this compound is its exceptionally short half-life, which allows for a rapid burst of NO release. This contrasts with other NONOates that offer a more sustained release of nitric oxide. The choice of NONOate is therefore critical and depends on the specific experimental question being addressed.

| NONOate | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Parent Compound |

| This compound | 1.8 seconds | 2 |

| MAHMA NONOate | 1.3 minutes | 2 |

| DEA NONOate | 2 minutes | 1.5 |

| PAPA NONOate | 15 minutes | 2 |

| Spermine NONOate | 39 minutes | 2 |

| DPTA NONOate | 3 hours | 2 |

| DETA NONOate | 20 hours | 2 |

Key Signaling Pathways Modulated by Rapid NO Release

Nitric oxide is a pleiotropic signaling molecule that plays a crucial role in numerous physiological processes. The rapid release of NO from this compound can be used to investigate several key signaling pathways, most notably the canonical NO/sGC/cGMP/PKG pathway and its influence on ion channels.

The NO/sGC/cGMP/PKG Signaling Pathway

The primary and most well-understood signaling cascade initiated by NO involves the activation of soluble guanylate cyclase (sGC). This leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG). PKG then phosphorylates a variety of downstream targets, leading to diverse cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal activity.

NO-Mediated Modulation of Potassium Channels

Nitric oxide can also directly and indirectly modulate the activity of various ion channels, particularly potassium channels, which are crucial for regulating cellular membrane potential. NO has been shown to activate large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and smooth muscle relaxation. This can occur through both cGMP-dependent and cGMP-independent mechanisms.

Experimental Protocols

The following protocols provide a general framework for using this compound in common experimental settings. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

Preparation of this compound Stock Solutions

Materials:

-

This compound (crystalline solid)

-

0.01 M Sodium Hydroxide (NaOH), chilled

-

Sterile, deionized water

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Due to its sensitivity to moisture, handle crystalline this compound in a dry, inert atmosphere if possible (e.g., a glove box).

-

Prepare a stock solution of this compound by dissolving it in chilled 0.01 M NaOH. Alkaline solutions of NONOates are significantly more stable.

-

The concentration of the stock solution can be determined spectrophotometrically by measuring its absorbance at 252 nm (ε = 8,400 M⁻¹ cm⁻¹).

-

Store the stock solution on ice and use it within 24 hours. For longer-term storage, aliquots can be snap-frozen in liquid nitrogen and stored at -80°C, though fresh preparation is recommended.

Measurement of NO Release

Materials:

-

This compound stock solution

-

Phosphate-buffered saline (PBS), pH 7.4, or other physiological buffer

-

NO-sensitive electrode or a fluorescent NO indicator dye (e.g., DAF-FM diacetate)

-

Fluorometer or plate reader

Procedure using a fluorescent indicator:

-

Prepare cells in a suitable format (e.g., 96-well plate).

-

Load the cells with 1-10 µM DAF-FM diacetate in a serum-free medium for 15-60 minutes at 37°C.

-

Wash the cells twice with a physiological buffer to remove excess dye.

-

Add the desired concentration of this compound (typically in the micromolar range) to the cells in a physiological buffer (pH 7.4) to initiate NO release.

-

Immediately measure the increase in fluorescence over time using a fluorometer with excitation at ~495 nm and emission at ~515 nm.

Vasodilation Studies in Isolated Arteries

Materials:

-

Isolated arterial rings (e.g., rat aorta or mesenteric artery) mounted in an organ bath

-

Krebs-Henseleit or similar physiological salt solution, gassed with 95% O₂ / 5% CO₂ at 37°C

-

A vasoconstrictor (e.g., phenylephrine, U46619)

-

This compound stock solution

Procedure:

-

Equilibrate the arterial rings in the organ bath under optimal tension.

-

Induce a submaximal contraction with a vasoconstrictor.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response as a percentage of the pre-induced contraction.

-

To investigate the involvement of the sGC pathway, the experiment can be repeated in the presence of an sGC inhibitor like ODQ.

cGMP Activation Assay in Cultured Cells

Materials:

-

Cultured cells (e.g., smooth muscle cells, platelets)

-

This compound stock solution

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Cell lysis buffer

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Pre-incubate the cells with a PDE inhibitor for a short period.

-

Stimulate the cells with the desired concentration of this compound for a very short duration (seconds to a few minutes) due to its rapid half-life.

-

Terminate the reaction and lyse the cells.

-

Measure the intracellular cGMP concentration using a cGMP EIA kit according to the manufacturer's instructions.

Conclusion

This compound is an invaluable tool for the precise investigation of biological phenomena mediated by rapid, transient bursts of nitric oxide. Its well-defined chemical properties and extremely short half-life allow for controlled and reproducible experimental conditions. By understanding its characteristics and employing the appropriate experimental protocols, researchers can effectively dissect the complex roles of NO in cellular signaling.

References

Methodological & Application

Application Notes and Protocols: Preparation of PROLI NONOate Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROLI NONOate is a valuable research tool, acting as a rapid nitric oxide (NO) donor.[1][2][3][4][5] It spontaneously dissociates in a pH-dependent manner, following first-order kinetics, to release two moles of NO per mole of the parent compound. With a remarkably short half-life of approximately 1.8 seconds at 37°C and pH 7.4, it is an ideal choice for applications requiring a rapid, localized burst of nitric oxide. Accurate preparation of a stable stock solution is critical for achieving reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Parameter | Value | Source |

| CAS Number | 178948-42-0 | |

| Molecular Formula | C₅H₇N₃O₄ • 2Na | |

| Formula Weight | 219.1 g/mol | |

| Purity | ≥98% | |

| Appearance | Crystalline solid | |

| Solubility | >100 mg/mL in aqueous buffers | |

| UV/Vis Maximum (λmax) | 252 nm | |

| Molar Extinction Coefficient (ε) | 8,400 M⁻¹ cm⁻¹ at 252 nm | |

| Half-life (t½) | 1.8 seconds (at 37°C, pH 7.4) | |

| Storage of Solid | -80°C, under inert gas (e.g., nitrogen) | |

| Stability of Solid | ≥1 year at -80°C | |

| Stock Solution Stability | 24 hours at 0°C (in 0.01 M NaOH) |

Experimental Protocols

Handling and Storage of Solid this compound

This compound is sensitive to moisture and air; exposure can lead to discoloration and degradation.

-

Long-term Storage : For long-term storage, keep the solid compound in its original vial, sealed under an inert atmosphere (like nitrogen or argon), at -80°C. The compound is stable for at least one year under these conditions.

-

Handling : Whenever possible, handle the solid compound in a glove box with an inert atmosphere to prevent exposure to air and moisture. If a glove box is not available, work quickly and ensure the vial is sealed tightly immediately after use.

Preparation of a Stable Alkaline Stock Solution

To prevent premature decomposition and release of NO, this compound must be dissolved and stored in an alkaline solution. A 10 mM sodium hydroxide (NaOH) solution is recommended.

Materials:

-

This compound solid

-

0.01 M Sodium Hydroxide (NaOH), ice-cold

-

Sterile, RNase/DNase-free microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Prepare a fresh solution of 0.01 M NaOH using high-purity water and chill it on ice.

-

Allow the vial of this compound solid to equilibrate to room temperature for a few minutes before opening to minimize condensation.

-

Weigh the desired amount of this compound quickly and transfer it to a pre-chilled sterile tube.

-

Add the calculated volume of ice-cold 0.01 M NaOH to achieve the desired stock concentration (e.g., 10 mM).

-

Immediately cap the tube and vortex gently until the solid is completely dissolved.

-

Keep the stock solution on ice at all times.

Note on Storage of Stock Solution : This alkaline stock solution is stable for up to 24 hours when stored at 0°C. It is strongly recommended to prepare fresh solutions daily for optimal results. Do not store in aqueous solutions for more than one day.

Quantification of the Stock Solution (Optional but Recommended)

The concentration of the freshly prepared stock solution can be verified spectrophotometrically.

Procedure:

-

Dilute a small aliquot of the alkaline stock solution in 0.01 M NaOH.

-

Measure the absorbance at 252 nm using a UV-Vis spectrophotometer. Use 0.01 M NaOH as the blank.

-

Calculate the concentration using the Beer-Lambert law (A = εbc), where:

-

A = Absorbance

-

ε = 8,400 M⁻¹ cm⁻¹ (Molar extinction coefficient)

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration (in M)

-

Initiating Nitric Oxide Release

To trigger the release of NO for an experiment, the alkaline stock solution must be diluted into a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.0-7.4).

Procedure:

-

Prepare the experimental buffer (pH 7.0-7.4) and bring it to the desired experimental temperature (e.g., 37°C).

-

Add the required volume of the cold this compound alkaline stock solution to the experimental buffer to achieve the final desired concentration.

-

Mix quickly and proceed with the experiment immediately. The release of NO will begin instantly upon the pH shift.

Diagrams

Caption: Workflow for the preparation and use of this compound stock solution.

Caption: Chemical pathway from stable solid to NO release.

References

Application Notes: PROLI NONOate Dosage and Administration In Vivo

Introduction

PROLI NONOate (Proline diazeniumdiolate) is a member of the diazeniumdiolate (NONOate) class of nitric oxide (NO) donors. A defining characteristic of this compound is its extremely short half-life of approximately 1.8 to 2 seconds at physiological pH (7.4) and 37°C.[1][2] This rapid release of two moles of NO per mole of the parent compound dictates its primary utility in experimental settings requiring acute, high-flux, and localized delivery of NO.[2] Its rapid decomposition minimizes systemic effects when applied locally, making it a valuable tool for studying the localized biological effects of NO.[3]

These notes provide a summary of reported in vivo dosages, administration protocols, and key mechanistic insights to guide researchers in designing their experiments.

Quantitative Data Summary

The in vivo application of this compound is often localized due to its short half-life. Systemic administration studies are more common with stabilized derivatives. The table below summarizes available quantitative data for this compound and a structurally related derivative, V-PROLI/NO, to provide context on dosing strategies.

| Compound | Animal Model | Application | Dosage | Administration Route | Key Outcomes |

| This compound | Rat (Carotid Artery Injury Model) | Vascular Restenosis | Not specified (local application) | Periadventitial | Durable inhibition of neointimal hyperplasia for 6 months; localized increase in protein S-nitrosation.[3] |

| This compound | Rat (C-6 Glioma Model) | Cancer Chemosensitization | Not specified | Not specified (used with carboplatin) | Increased survival when used in combination with carboplatin compared to either agent alone. |

| V-PROLI/NO (Derivative) | Mouse (NAFLD Model) | Nonalcoholic Fatty Liver Disease | 5 mg/kg | Intravenous (i.v.) or Intraperitoneal (i.p.) | Showed low effectiveness as it was not taken up by the liver and was rapidly excreted by the kidney. |

Experimental Protocols

Protocol 1: Local Periadventitial Delivery in a Rat Vascular Injury Model

This protocol is based on the methodology for inhibiting neointimal hyperplasia after balloon angioplasty.

Objective: To achieve localized delivery of NO to the arterial wall to study its effects on vascular remodeling and cell proliferation.

Materials:

-

This compound

-

Vehicle solution (e.g., Pluronic F-127 gel or phosphate-buffered saline, pH 8-9 for stability before application)

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Surgical instruments for vascular surgery

-

2F Fogarty balloon catheter

Procedure:

-

Animal Preparation: Anesthetize the rat using an appropriate anesthetic protocol (e.g., intraperitoneal ketamine/xylazine). Maintain body temperature with a heating pad.

-

Surgical Exposure: Perform a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding tissue.

-

Vascular Injury:

-

Gain temporary control of blood flow using vessel loops or micro-clamps at the proximal and distal ends of the exposed artery.

-

Introduce a 2F Fogarty balloon catheter through an arteriotomy.

-

Inflate the balloon and pass it through the artery three times to denude the endothelium and induce injury.

-

Remove the catheter and repair the arteriotomy.

-

-

This compound Application:

-

Prepare the this compound solution in a suitable vehicle just prior to application due to its short half-life. A thermosensitive gel like Pluronic F-127 can aid in localizing the compound.

-

Apply the this compound-containing gel or solution directly onto the outer (adventitial) surface of the injured arterial segment.

-

The control group should receive the vehicle alone.

-

-

Closure and Recovery:

-

Close the surgical incision in layers.

-

Allow the animal to recover from anesthesia under observation. Provide appropriate post-operative analgesia.

-

-

Endpoint Analysis: At predetermined time points (e.g., 2 weeks, 8 weeks, 6 months), euthanize the animals and harvest the treated carotid arteries for histological, immunohistochemical (e.g., for proliferation markers), or biochemical (e.g., biotin switch assay for S-nitrosation) analysis.

Protocol 2: Pharmacokinetic Analysis of a Systemically Administered NONOate (Adapted from V-PROLI/NO studies)

This protocol describes a general method for evaluating the pharmacokinetics of a NONOate derivative following systemic administration.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a systemically administered NO donor.

Materials:

-

V-PROLI/NO (or other NONOate of interest)

-

Vehicle for injection (e.g., saline)

-

C57BL/6J mice (or other appropriate species/strain)

-

Cannulation supplies (for intravenous administration and/or serial blood sampling)

-

Blood collection tubes (e.g., heparinized microfuge tubes)

-

Analytical instrumentation (e.g., LC-MS/MS) for drug quantification

Procedure:

-

Animal Preparation: Acclimate animals to the housing conditions. For i.v. administration, cannulate the tail vein or another suitable vessel.

-

Drug Administration:

-

Administer the NONOate compound as a single bolus at a defined dose (e.g., 5 mg/kg).

-

For intravenous (i.v.) administration, inject directly into the cannulated vein.

-

For intraperitoneal (i.p.) administration, inject into the peritoneal cavity.

-

-

Serial Blood Sampling:

-

Collect blood samples (~20-50 µL) at multiple time points post-administration. A typical schedule might be: 2, 5, 10, 15, 30, 60, 90, 120, and 240 minutes after dosing.

-

Immediately process the blood to separate plasma by centrifugation.

-

-

Sample Processing and Analysis:

-

Store plasma samples at -80°C until analysis.

-

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and any major metabolites in the plasma.

-

-

Pharmacokinetic Modeling:

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters, such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and bioavailability (by comparing i.p. to i.v. data).

-

Visualizations

Experimental and Mechanistic Diagrams

Caption: Workflow for local periadventitial this compound delivery.

Caption: Proposed mechanism of this compound in vascular tissue.

References

- 1. Nitric oxide for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-Term Effect of PROLI/NO on the Proliferative and Phenotypic Kinetic Profile after Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PRO-LI NONOate in Vasodilation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROLI NONOate is a valuable tool in vasodilation research due to its rapid and spontaneous release of nitric oxide (NO) under physiological conditions. As a member of the diazeniumdiolate (NONOate) class of NO donors, it provides a predictable and pH-dependent source of NO, making it an excellent candidate for studying the downstream effects of NO signaling in the vasculature. These application notes provide detailed protocols for utilizing this compound in ex vivo vasodilation studies, a summary of its key characteristics, and an overview of the underlying signaling pathways.

This compound spontaneously dissociates in a pH-dependent, first-order process. At 37°C and pH 7.4, it has a very short half-life of approximately 1.8 seconds, liberating two moles of NO for every mole of the parent compound[1]. This rapid release profile makes it particularly useful for studying acute vascular responses to NO.

Data Presentation

Quantitative Vasodilation Data

The following table summarizes the available quantitative data on the vasodilatory effect of this compound from published studies. Due to its very rapid release of NO, detailed dose-response studies are less common compared to more stable NO donors.

| Parameter | Value | Vessel Type | Species | Pre-constricting Agent | Notes | Reference |

| logEC50 | -6.20 ± 0.24 | Mesenteric Artery (Endothelium-denuded) | Sheep | Not Specified | Comparable to the vasodilation mediated by free NO. |

Comparative Potency of NONOates

While specific EC50 values for this compound are not extensively reported, comparative studies with other NONOates provide context for its relative potency. The potency of NONOates as vasorelaxants is closely correlated with their rates of spontaneous NO release[2]. Generally, NONOates with faster NO release rates exhibit higher potency in inducing vasodilation. For instance, MAHMA NONOate, with a half-life of 1.3 minutes, is 10-40 times more potent as a pulmonary vasorelaxant than spermine NONOate, which has a half-life of 73 minutes[2]. Given this compound's extremely short half-life of 1.8 seconds, it is expected to be a highly potent, albeit transient, vasodilator.

Signaling Pathways

Nitric Oxide-Mediated Vasodilation

The primary mechanism of NO-induced vasodilation involves the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. The diagram below illustrates this signaling cascade.

Caption: Nitric Oxide (NO) signaling cascade leading to vasodilation.